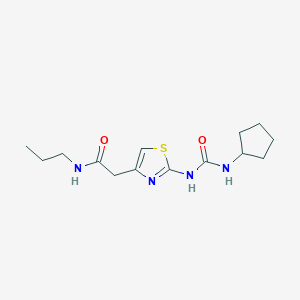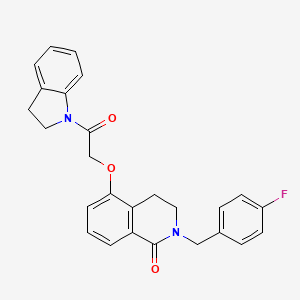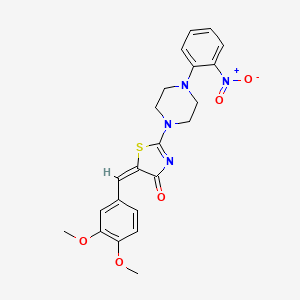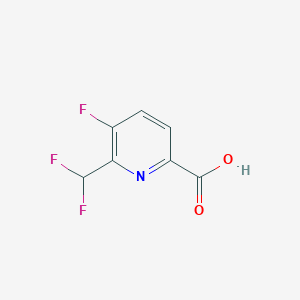
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibitors in Cancer Treatment :
- Analog compounds of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide have been studied for their potential as glutaminase inhibitors. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism. Inhibitors like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown potential in treating various cancer types by targeting cancer metabolism. For example, one study found that certain BPTES analogs demonstrated efficacy in attenuating the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).
Glucokinase Activators for Diabetes Treatment :
- Research on N-thiazole substituted arylacetamides, which are structurally related to the compound , has indicated their potential as glucokinase activators. These compounds could be beneficial for treating type 2 diabetes. For instance, one study found that specific analogs significantly increased glucose uptake and glycogen synthesis in rat primary cultured hepatocytes, showing promise as a new anti-diabetic treatment (Li et al., 2010).
Antimicrobial Agents Development :
- The use of 2-Cyano-N-arylacetamide reagents in the synthesis of various nitrogenous heterocycles, including thiazole, has been explored for their antimicrobial properties. These compounds have shown effectiveness against certain strains of bacteria and fungi, as demonstrated by molecular docking studies (Ewies & Abdelsalaam, 2020).
Allosteric Inhibition for Cancer Therapy :
- Allosteric inhibitors based on similar compounds have been designed to target kidney-type glutaminase (GLS), a therapeutic approach for cancer treatment. The development of these inhibitors, particularly those that can disrupt the enzymatic activity of GLS, is a significant area of research. One study highlighted the effectiveness of these inhibitors in reducing cancer cell proliferation (Zimmermann et al., 2018).
Enzyme Inhibition in Neurological Disorders :
- Derivatives of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide have been synthesized and evaluated as inhibitors of β-secretase (BACE-1), an enzyme implicated in neurological disorders like Alzheimer's disease. These compounds have shown potential in inhibiting BACE-1, indicating their utility in treating such disorders (Yan et al., 2017).
Anticonvulsant Activities :
- Studies have been conducted on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the compound , to explore their anticonvulsant activities. These studies have shown that certain derivatives provide protection against seizures, indicating their potential as anticonvulsant agents (Kohn et al., 1993).
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-7-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFAURGPAFVOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2984958.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)
![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)



![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)
![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)
